Dibutyldimethoxytin

Dialkyl carbonate synthesis Transesterification Organotin catalysis

Dibutyldimethoxytin (CAS 1067-55-6), also known as dibutyltin dimethoxide, is a dialkyltin dialkoxide with the molecular formula C10H24O2Sn and a molecular weight of 295.01 g/mol. It exists as a colorless to pale yellow liquid with a density of 1.286 g/mL at 25 °C and a refractive index of 1.487.

Molecular Formula C10H24O2Sn
Molecular Weight 295.01 g/mol
CAS No. 1067-55-6
Cat. No. B091312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyldimethoxytin
CAS1067-55-6
Molecular FormulaC10H24O2Sn
Molecular Weight295.01 g/mol
Structural Identifiers
SMILESCCCC[Sn+2]CCCC.C[O-].C[O-]
InChIInChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2
InChIKeyZXDVQYBUEVYUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyldimethoxytin (CAS 1067-55-6) Technical Profile for Catalyst Procurement


Dibutyldimethoxytin (CAS 1067-55-6), also known as dibutyltin dimethoxide, is a dialkyltin dialkoxide with the molecular formula C10H24O2Sn and a molecular weight of 295.01 g/mol [1]. It exists as a colorless to pale yellow liquid with a density of 1.286 g/mL at 25 °C and a refractive index of 1.487 . This organotin(IV) compound functions as a Lewis acid catalyst and is employed in transesterification, polyurethane and silicone polymerization, and as a phase-transition temperature cross-linking agent .

Dibutyldimethoxytin Procurement: Why Generic Organotin Substitution Carries Performance Risk


Substituting dibutyldimethoxytin with other organotin compounds—such as dibutyltin oxide (DBTO), dibutyltin dilaurate (DBTDL), or dibutyltin diacetate (DBTDA)—without quantitative justification introduces significant performance variability. Dibutyldimethoxytin exhibits a distinct reactivity profile attributed to its methoxide ligands, which confer higher Lewis acidity and faster transesterification kinetics compared to oxide or carboxylate analogs [1]. In dimethyl carbonate synthesis, dibutyldimethoxytin achieves 10–14% higher catalytic activity than dibutyloxotin under identical conditions [2]. In transesterification, it outperforms tributyltin methoxide [3]. These differences are not merely marginal but can dictate reaction yield, cycle time, and process economics.

Dibutyldimethoxytin Quantitative Differentiation Evidence for Sourcing Decisions


Dibutyldimethoxytin Outperforms Dibutyloxotin in Dialkyl Carbonate Synthesis by 10–14%

In the synthesis of symmetrical dialkyl carbonates from alkyl carbamates, dibutyldimethoxytin demonstrates catalytic activity that is 10–14% higher than that of dibutyloxotin (DBTO) [1]. The study compared a series of dialkyltin compounds under identical reaction conditions and identified dibutyldimethoxytin, along with dibutylisocyanatomethoxytin and a distannoxane derivative, as having similar activity and being more active (10–14%) than dibutyloxotin [1].

Dialkyl carbonate synthesis Transesterification Organotin catalysis

Dibutyldimethoxytin Delivers Higher DMC Yield and Faster Kinetics Than Dibutyltin Oxide

In dimethyl carbonate (DMC) synthesis from methanol and urea via methyl carbamate intermediate, dibutyldimethoxytin (DBDMOS) substantially outperforms dibutyltin oxide (DBOS) as a catalyst [1]. The study reports that under optimized conditions (180.0 °C, 5 h, MeOH:MC:DBOS molar ratio 3:3:1), the yield of DMC is significantly higher when using DBDMOS, while catalyst dosage is greatly reduced and reaction time is shortened by nearly half compared to DBOS [1].

Dimethyl carbonate synthesis Catalyst efficiency Reaction kinetics

Dibutyldimethoxytin Exhibits Superior Reactivity to Tributyltin Methoxide in Transesterification

In the methanolysis of ethyl acetate as a model transesterification reaction, the homogeneous catalytic activity order is n-Bu2Sn(OMe)2 (dibutyldimethoxytin) > n-Bu3Sn(OMe) (tributyltin methoxide) [1]. When immobilized on silica, the dibutyltin dimethoxide-derived catalyst (SiO2–SnBu2) also exhibits higher catalytic efficiency than the tributyltin methoxide-derived analog (SiO2–SnBu3) [1]. The study quantifies that both homogeneous and heterogeneous forms of dibutyltin dimethoxide outrank the tributyltin methoxide counterparts.

Transesterification Heterogeneous catalysis Organotin immobilization

Dibutyldimethoxytin Enables High-Yield Aldol and Michael Addition Reactions

Dibutyltin dimethoxide catalyzes the aldol condensation of aldehydes with enol trichloroacetates to yield β-hydroxy ketones with high diastereoselectivity and yields up to 99% [1]. In a related study, it catalyzes the condensation of alkenyl trichloroacetates with aldehydes to produce α,β-unsaturated ketones with yields up to 94% [2]. Additionally, it promotes the Michael addition of alkenyl trichloroacetates to p-benzoquinone to afford monoalkylated benzoquinone derivatives in moderate yield [3]. These yields are achieved under mild conditions using a THF/MeOH mixed solvent system.

Aldol condensation Michael addition Organic synthesis

Dibutyldimethoxytin Application Scenarios for Industrial and Research Procurement


Phosgene-Free Dimethyl Carbonate (DMC) Manufacturing

In the production of DMC—a green solvent and methylation reagent—dibutyldimethoxytin catalyzes the conversion of methyl carbamate to DMC with 10–14% higher activity than dibutyloxotin and shortens reaction time by approximately 50% compared to dibutyltin oxide [5]. This performance advantage supports lower catalyst loadings and increased throughput in continuous DMC manufacturing processes.

Polyurethane and Silicone Polymerization Catalysis

Dibutyldimethoxytin serves as a potent Lewis acid catalyst in the production of polyurethanes and silicones, where its methoxide ligands facilitate rapid condensation and cross-linking . Its liquid physical form and compatibility with common organic solvents enable straightforward formulation into one- and two-component polyurethane systems, silicone sealants, and RTV elastomers.

Heterogeneous Catalyst Development for Transesterification

Dibutyldimethoxytin can be immobilized on silica or thiol-functionalized silica to create recoverable heterogeneous catalysts . The dibutyltin dimethoxide-derived solids exhibit higher catalytic efficiency than their tributyltin methoxide counterparts in ethyl acetate methanolysis . This approach addresses organotin leaching concerns while maintaining catalytic activity, relevant for biodiesel production and ester synthesis.

Fine Chemical Synthesis via Aldol and Michael Additions

For pharmaceutical intermediate and specialty chemical synthesis, dibutyldimethoxytin enables high-yield (94–99%) aldol condensations and Michael additions under mild conditions [5]. Its ability to promote diastereoselective C–C bond formation makes it a valuable tool in medicinal chemistry and natural product synthesis workflows.

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